A Comprehensive Technical Guide to Methyl 5-amino-2,4-difluorobenzoate
A Comprehensive Technical Guide to Methyl 5-amino-2,4-difluorobenzoate
CAS Number: 125568-73-2
This technical guide provides an in-depth overview of Methyl 5-amino-2,4-difluorobenzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
Methyl 5-amino-2,4-difluorobenzoate is a solid, appearing as a white to yellow or brown substance. It is characterized by the following properties:
| Property | Value | Source(s) |
| CAS Number | 125568-73-2 | [1] |
| Molecular Formula | C₈H₇F₂NO₂ | [2] |
| Molecular Weight | 187.14 g/mol | [2] |
| Physical Form | White to Yellow to Brown Solid | |
| Melting Point | 111-113°C | |
| Boiling Point | 284°C at 760 mmHg | |
| Purity | >97% | [2] |
| Storage Temperature | Refrigerator |
Spectral Data
The structural identity of Methyl 5-amino-2,4-difluorobenzoate is confirmed by various spectroscopic methods.
| Spectroscopy | Data | Source(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.27 (dd, J=9.98, 7.42 Hz, 1H), 7.14 (t, J=10.99 Hz, 1H), 5.28 (s, 2H), 3.77 (s, 3H) | [1] |
| LC-MS | m/z 189.0 (M+H)⁺ | [1] |
| ¹³C NMR | Characteristic peaks for aromatic carbons, carbonyl carbon, and methyl carbon are expected. Specific data for this compound is not readily available in public databases. | |
| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (ester), and C-F bonds are expected. |
Synthesis and Experimental Protocols
Methyl 5-amino-2,4-difluorobenzoate is primarily synthesized through the reduction of its nitro precursor, Methyl 2,4-difluoro-5-nitrobenzoate.
Synthesis of Methyl 5-amino-2,4-difluorobenzoate
Experimental Protocol:
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Starting Material: Methyl 2,4-difluoro-5-nitrobenzoate (1 eq.)
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Reagents: Iron powder (4 eq.), Acetic acid, Water
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Solvent: Ethyl acetate
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Procedure:
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To a solution of Methyl 2,4-difluoro-5-nitrobenzoate (12.0 g, 0.06 mol) in a mixture of acetic acid (150 mL) and water, add iron powder (12.3 g, 0.22 mol).[1]
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Heat the reaction mixture to 40°C and maintain for 1.5 hours.[1]
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Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.[1]
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Extract the filtrate with ethyl acetate.[1]
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Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
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The resulting product is Methyl 5-amino-2,4-difluorobenzoate as a brown solid (10.0 g, 96% yield).[1]
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Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Methyl 5-amino-2,4-difluorobenzoate. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water.
Applications in Drug Development
Methyl 5-amino-2,4-difluorobenzoate is a crucial building block in the synthesis of targeted therapies, most notably the AKT inhibitor AZD5363 (Capivasertib) .[3] AZD5363 is an orally bioavailable, potent inhibitor of all three isoforms of the serine/threonine kinase AKT.[3][4]
Role in the Synthesis of AZD5363
The synthesis of AZD5363 involves the coupling of Methyl 5-amino-2,4-difluorobenzoate with other key intermediates to construct the final complex molecular structure of the drug. The amino and difluorobenzoyl moieties of the starting material are essential for the final structure and biological activity of AZD5363.
Signaling Pathway and Mechanism of Action
As an intermediate, Methyl 5-amino-2,4-difluorobenzoate does not have a direct biological signaling role. However, its importance lies in its incorporation into drugs like AZD5363, which targets the PI3K/AKT/mTOR signaling pathway . This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[5][6]
AZD5363 inhibits the phosphorylation of AKT, thereby blocking downstream signaling and leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[5][7][8]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for Methyl 5-amino-2,4-difluorobenzoate.
Drug Development Pathway
Caption: From intermediate to therapeutic action of AZD5363.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by AZD5363.
Safety Information
Methyl 5-amino-2,4-difluorobenzoate should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]
References
- 1. Methyl 5-amino-2,4-difluorobenzoate | 125568-73-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD5363 [openinnovation.astrazeneca.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
